(R)-3-(2-hydroxyphenoxy)-1,2-propanediol
Description
Properties
CAS No. |
654674-16-5 |
|---|---|
Molecular Formula |
C9H12O4 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
(2R)-3-(2-hydroxyphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C9H12O4/c10-5-7(11)6-13-9-4-2-1-3-8(9)12/h1-4,7,10-12H,5-6H2/t7-/m1/s1 |
InChI Key |
YFTRBASNPFHPAJ-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)O)OC[C@@H](CO)O |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCC(CO)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The most widely reported method involves the nucleophilic ring-opening of (R)-glycidol by 2-hydroxyphenol under basic conditions. The phenoxide ion attacks the less hindered carbon of the epoxide, yielding the (R)-configured product.
Reaction Scheme:
$$
\text{(R)-Glycidol} + 2\text{-Hydroxyphenol} \xrightarrow{\text{Base}} \text{(R)-3-(2-Hydroxyphenoxy)-1,2-propanediol}
$$
Optimization Parameters
- Solvents : Ethanol, methanol, or tetrahydrofuran (THF).
- Bases : Sodium hydroxide, potassium carbonate, or triethylamine.
- Temperature : 0–100°C (optimal range: 10–50°C).
- Catalysts : N,N-Dimethylaminopyridine (DMAP) accelerates the reaction.
Table 1: Key Performance Metrics
| Parameter | Value | Source |
|---|---|---|
| Yield | 70–85% | |
| Enantiomeric Excess | >98% ee | |
| Reaction Time | 4–12 hours |
Enantioselective Synthesis via 3-Chloro-1,2-Propanediol
Industrial-Scale Process
This method employs 3-chloro-1,2-propanediol (stable precursor) and 2-hydroxyphenol under basic conditions. The reaction avoids glycidol’s instability and is suitable for large-scale production.
Reaction Scheme:
$$
3\text{-Chloro-1,2-propanediol} + 2\text{-Hydroxyphenol} \xrightarrow{\text{Base}} \text{(R)-3-(2-Hydroxyphenoxy)-1,2-propanediol} + \text{HCl}
$$
Critical Factors
- Optical Purity : Using (R)-3-chloro-1,2-propanediol (>98% ee) minimizes racemization.
- Solvents : Dipolar aprotic solvents (e.g., DMF) enhance reactivity.
- Temperature : 20–100°C; higher temperatures risk glycidol polymerization.
Table 2: Industrial Process Metrics
| Parameter | Value | Source |
|---|---|---|
| Scale | Up to 10 kg/batch | |
| Purity | 99% (HPLC) | |
| Catalyst Loading | 1–2 mol% DMAP |
Mitsunobu Reaction for Stereochemical Control
Methodology
The Mitsunobu reaction enables stereospecific coupling of 2-hydroxyphenol with protected diols, followed by deprotection. This method is favored for complex substrates.
Reaction Steps:
- Protection of 1,2-propanediol as a tosylate.
- Mitsunobu coupling with 2-hydroxyphenol.
- Deprotection under acidic conditions.
Advantages
- Stereoretention : Preserves the (R)-configuration.
- Functional Group Tolerance : Compatible with sensitive substituents.
Table 3: Mitsunobu Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Yield | 60–75% | |
| Solvent | THF or DCM | |
| Reagents | DIAD, PPh₃ |
Biocatalytic Approaches
Enzymatic Resolution
Recent studies explore lipases or epoxide hydrolases for kinetic resolution of racemic mixtures. For example, Bacillus species dehydrogenases selectively reduce ketone intermediates to (R)-diols.
Table 4: Biocatalytic Performance
| Enzyme | Substrate | ee (%) | Yield | Source |
|---|---|---|---|---|
| Bacillus BDH | 3-Hydroxypropiophenone | 95 | 63% | |
| Rhodotorula EH | Epoxide intermediate | 87 | 93% |
Comparative Analysis of Methods
Table 5: Method Comparison
| Method | Pros | Cons |
|---|---|---|
| Nucleophilic | High yield, scalable | Requires chiral glycidol |
| 3-Chloro-propanediol | Industrial feasibility | HCl byproduct |
| Mitsunobu | Stereochemical precision | Costly reagents |
| Biocatalytic | Eco-friendly, mild conditions | Lower yields, longer reaction times |
Purification and Characterization
- Chromatography : Silica gel column chromatography (hexane/ethyl acetate).
- Crystallization : Ethanol/water mixtures yield high-purity crystals.
- Analytical Data :
Emerging Trends
Chemical Reactions Analysis
Types of Reactions
®-3-(2-hydroxyphenoxy)-1,2-propanediol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-3-(2-hydroxyphenoxy)-1,2-propanediol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential role in biochemical pathways and its interactions with biological molecules. It may serve as a model compound for studying enzyme-catalyzed reactions involving similar structures.
Medicine
In medicine, ®-3-(2-hydroxyphenoxy)-1,2-propanediol is investigated for its potential therapeutic properties. It may be used as a precursor for the synthesis of pharmaceutical agents or as a research tool in drug discovery.
Industry
In industrial applications, this compound is used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of ®-3-(2-hydroxyphenoxy)-1,2-propanediol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The phenoxy group may participate in aromatic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds are structurally or functionally related to (R)-3-(2-hydroxyphenoxy)-1,2-propanediol:
| Compound | Key Structural Features | Functional Groups |
|---|---|---|
| (R)-3-(2-Hydroxyphenoxy)-1,2-propanediol | Propanediol backbone + 2-hydroxyphenoxy group | 3 hydroxyls (2 diol, 1 aromatic) |
| 1,2-Propanediol | Adjacent hydroxyls on C1 and C2 | 2 hydroxyls |
| Glycerol | Three hydroxyls on C1, C2, and C3 | 3 hydroxyls |
| (R)-3-(2-Methoxyphenoxy)-1,2-propanediol | Propanediol + 2-methoxyphenoxy group | 2 hydroxyls + 1 methoxy |
| Ethylene glycol | Two hydroxyls on C1 and C2 | 2 hydroxyls |
In contrast, (R)-3-(2-methoxyphenoxy)-1,2-propanediol (Guaifenesin) replaces the aromatic -OH with a methoxy group, reducing hydrogen bonding but improving lipophilicity for pharmaceutical applications .
Hydrogen Bonding and Solvation
Hydrogen bonding directly impacts solvation, adsorption, and reactivity:
- Glycerol : With three hydroxyls, it exhibits extensive hydrogen bonding, leading to high solvation and poor adsorption on activated carbon compared to 1,2-propanediol .
- 1,2-Propanediol : Moderate solvation due to two hydroxyls; its adsorption on activated carbon is stronger than glycerol but weaker than acetol (a carbonyl-containing analog) .
- (R)-3-(2-Hydroxyphenoxy)-1,2-propanediol: Likely exhibits stronger hydrogen bonding than 1,2-propanediol due to the aromatic -OH, but weaker than glycerol. This may result in intermediate adsorption behavior, though experimental data are lacking.
Dipole Moments and Polarity
Dipole moments influence solubility and interactions with polar/nonpolar matrices:
- Glycerol : Higher dipole moment (2.7 D) than 1,2-propanediol (2.0 D) due to three hydroxyls .
- 1,2-Propanediol : Moderate polarity, making it suitable as a solvent for food additives (E1520) and antifreeze .
- (R)-3-(2-Hydroxyphenoxy)-1,2-propanediol: The electron-withdrawing hydroxyphenoxy group likely increases dipole moment compared to 1,2-propanediol, enhancing solubility in polar solvents.
Stability and Degradation Pathways
- 1,2-Propanediol : Forms as a degradation product in sodium-based battery electrolytes, regardless of additives like FEC or NADFOB .
- (R)-3-(2-Hydroxyphenoxy)-1,2-propanediol: Stability under similar conditions is unreported, but aromatic substituents may resist degradation better than aliphatic diols.
Biological Activity
(R)-3-(2-hydroxyphenoxy)-1,2-propanediol is a compound of significant interest in biological research due to its potential therapeutic properties and its role in various biochemical pathways. This article explores the biological activity of this compound, presenting relevant data, case studies, and detailed research findings.
Chemical Structure and Properties
(R)-3-(2-hydroxyphenoxy)-1,2-propanediol features a propanediol backbone with a hydroxyphenoxy group, which contributes to its unique chemical properties. The presence of hydroxyl groups allows for hydrogen bonding with biological molecules, influencing their structure and function. The phenoxy group can engage in aromatic interactions, further modulating the compound's biological activity.
The mechanism of action for (R)-3-(2-hydroxyphenoxy)-1,2-propanediol involves its interaction with specific molecular targets. Research indicates that it may act as a model compound for studying enzyme-catalyzed reactions involving similar structures. The compound's ability to form hydrogen bonds and participate in aromatic interactions suggests a role in modulating enzyme activity and influencing metabolic pathways.
Biological Activity and Therapeutic Potential
Research has highlighted several areas where (R)-3-(2-hydroxyphenoxy)-1,2-propanediol exhibits biological activity:
- Antiviral Activity : A study found that this compound isolated from the leaves of Mesua ferrea demonstrated effectiveness against Japanese encephalitis virus, suggesting its potential as an antiviral agent .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could have implications in drug development for various diseases.
- Cellular Interactions : Its interactions with cellular components indicate potential applications in modulating cellular responses or signaling pathways.
Study on Antiviral Properties
A notable study focused on the antiviral properties of (R)-3-(2-hydroxyphenoxy)-1,2-propanediol against Japanese encephalitis. The research involved isolating the compound from Mesua ferrea and testing its efficacy against the virus. Results indicated significant antiviral activity, leading to further investigations into its mechanism and potential therapeutic applications .
Enzyme Interaction Studies
Another study explored the interactions between (R)-3-(2-hydroxyphenoxy)-1,2-propanediol and various enzymes. The findings suggested that the compound could serve as an inhibitor for certain enzyme classes, which may be beneficial in treating conditions influenced by these enzymes.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds can provide insights into the unique properties of (R)-3-(2-hydroxyphenoxy)-1,2-propanediol:
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| (R)-3-(2-hydroxyphenoxy)-1,2-propanediol | Hydroxyphenoxy group + propanediol backbone | Antiviral, enzyme inhibition |
| 2-Hydroxyphenoxyacetic acid | Acetic acid moiety instead of propanediol | Limited antiviral activity |
| 2-(2-Hydroxyphenyl)benzoxazole | Benzoxazole ring instead of propanediol | Antimicrobial properties |
This table illustrates how (R)-3-(2-hydroxyphenoxy)-1,2-propanediol stands out due to its specific combination of functional groups that impart distinct biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
